molecular formula C11H13N3O4 B14379169 1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid CAS No. 89860-69-5

1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid

Cat. No.: B14379169
CAS No.: 89860-69-5
M. Wt: 251.24 g/mol
InChI Key: STNJRJAIUWMGRO-UHFFFAOYSA-N
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Description

1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a nitropyridine group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyridine to form 2-nitropyridine, followed by a coupling reaction with piperidine-2-carboxylic acid. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

89860-69-5

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

1-(2-nitropyridin-3-yl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)8-5-3-6-12-10(8)14(17)18/h3,5-6,9H,1-2,4,7H2,(H,15,16)

InChI Key

STNJRJAIUWMGRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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